
An In-depth Technical Guide to the Crystal
Structure of Zinc Phosphate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zinc phosphate tetrahydrate

Cat. No.: B1258592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc
phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in various

scientific and industrial fields, including as a component in dental cements and protective

coatings for steel.[1] This document details the crystallographic parameters, coordination

environments, and the experimental protocols used for its structural determination.

Introduction to Zinc Phosphate Tetrahydrate
Polymorphs
Zinc phosphate tetrahydrate is known to exist in two primary polymorphic forms: hopeite and

parahopeite.[2] Hopeite is the more common and stable form under ambient conditions,

crystallizing in the orthorhombic system.[1][2] Parahopeite, on the other hand, is a triclinic

dimorph of hopeite.[3][4] This guide will primarily focus on the crystal structure of hopeite, with

comparative details provided for parahopeite.

Crystal Structure of Hopeite
Hopeite possesses an orthorhombic crystal structure.[5][6][7] The structure is characterized by

a framework of interconnected zinc and phosphate tetrahedra, with water molecules

incorporated into the lattice.
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The zinc atoms in hopeite occupy two distinct crystallographic sites. One site features a zinc

atom in a tetrahedral coordination environment (ZnO₄), while the other site has a zinc atom in

an octahedral coordination environment [ZnO₂(H₂O)₄].[5][6] These polyhedra, along with the

phosphate (PO₄) tetrahedra, share corners and edges to form the overall crystal lattice.[6]

The structure of hopeite can be described as being built upon layers of [Zn(PO₄)]⁻ parallel to

the (010) plane.[8] These layers are interconnected by the interstitial [Zn(H₂O)₄]²⁺ octahedra.[8]

Within the layers, the ZnO₄ tetrahedra share corners to form chains that run along the[5]

direction.[8]

The crystallographic data for hopeite has been determined through single-crystal and powder

X-ray diffraction studies. The unit cell parameters and other key crystallographic information

are summarized in the table below. It is worth noting that slight variations in the lattice

parameters are reported across different studies, which can be attributed to differences in the

samples (natural vs. synthetic) and the experimental conditions.

Parameter
Value (Hill & Jones, 1976)[5]

[7]
Value (Whitaker, 1975)[6]

Chemical Formula Zn₃(PO₄)₂·4H₂O Zn₃(PO₄)₂·4H₂O

Crystal System Orthorhombic Orthorhombic

Space Group Pnma Pnma

a (Å) 10.597(3) 10.629(2)

b (Å) 18.318(8) 18.339(3)

c (Å) 5.031(1) 5.040(1)

Volume (Å³) 976.60 980.9

Z 4 4

Calculated Density (g/cm³) 3.116 3.096

The Triclinic Polymorph: Parahopeite
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Parahopeite is the triclinic dimorph of zinc phosphate tetrahydrate.[3][4] While it shares the

same chemical formula, its crystal structure is distinct from that of hopeite.[2][3] Like hopeite,

the parahopeite structure also contains both tetrahedrally and octahedrally coordinated zinc

atoms.[3][4] However, the arrangement of these polyhedra and the resulting crystal lattice differ

significantly.

A key distinction lies in the connectivity of the phosphate tetrahedra. In hopeite, three of the

oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc,

whereas in parahopeite, all four oxygen atoms of the tetrahedron are bonded to the four-

coordinated zinc.[3][4]

Parameter Value (Kumbasar & Finney, 1968)[3]

Chemical Formula Zn₃(PO₄)₂·4H₂O

Crystal System Triclinic

Space Group P1

a (Å) 5.757

b (Å) 7.534

c (Å) 5.265

α (°) 93.53

β (°) 91.30

γ (°) 91.22

Volume (Å³) 227.89

Z 1

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structure of zinc phosphate tetrahydrate, specifically hopeite,

has been accomplished through X-ray crystallography. The general workflow for such an

analysis is outlined below.
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Single crystals of hopeite can be obtained from natural mineral specimens or synthesized in

the laboratory.[5] For synthetic preparations, a common method involves the reaction of a

soluble zinc salt with a phosphate source under controlled pH and temperature conditions.

A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal

X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo

Kα or Cu Kα radiation).[5] The diffraction pattern, consisting of a series of reflections at specific

angles, is recorded by a detector.

For powder X-ray diffraction, a finely ground sample of the material is used. The powder

sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of

the scattering angle (2θ).[5]

The collected diffraction data is processed to determine the unit cell dimensions and the space

group of the crystal. The positions of the atoms within the unit cell are then determined using

methods such as the heavy atom method (Patterson function) or direct methods.[3][5]

Once an initial structural model is obtained, it is refined using a least-squares minimization

process.[5] This involves adjusting the atomic coordinates, temperature factors, and other

parameters to achieve the best possible agreement between the observed and calculated

structure factors. The quality of the final structure is assessed by the R-factor, with a lower

value indicating a better fit.[5]

Experimental workflow for crystal structure determination.

Conclusion
The crystal structure of zinc phosphate tetrahydrate, primarily in its orthorhombic hopeite

form, is well-characterized. The framework consists of interconnected ZnO₄ tetrahedra,

ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra. A triclinic polymorph, parahopeite, also exists with

a distinct crystal structure. The detailed structural understanding of these materials, obtained

through rigorous experimental techniques like X-ray diffraction, is crucial for their application in

various fields of research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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